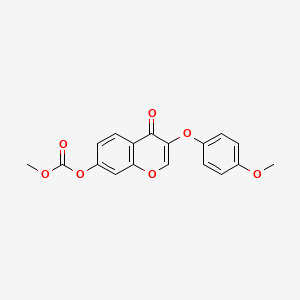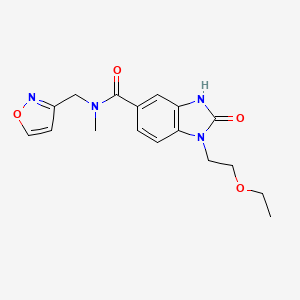
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a member of the chromene family, characterized by a distinct molecular structure that involves a benzopyran moiety. Chromene derivatives are noted for their diverse biological activities and their applications in various fields of chemistry and pharmacology.
Synthesis Analysis
- The synthesis of similar compounds involves complex reactions such as the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, leading to compounds with chromene structures (Pimenova et al., 2003).
Molecular Structure Analysis
- Studies on compounds with similar structures demonstrate the importance of their molecular geometry, which is often characterized using techniques like X-ray crystallography. For instance, the structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one was elucidated through these methods, highlighting the complex arrangement of atoms and bonds in chromene derivatives (Manolov et al., 2008).
Chemical Reactions and Properties
- Chromene derivatives like our compound of interest undergo various chemical reactions, which are often contingent on their functional groups. For instance, the synthesis of related compounds involves reactions like ring opening followed by ring closure, highlighting the chemical versatility of these molecules (El-Agrody et al., 2002).
Applications De Recherche Scientifique
Sustainable Valorization of Renewables
Dimethyl carbonate (DMC) acts as a methylating and/or methoxycarbonylating agent in the transformation of small bio-based molecules and the synthesis of biopolymers. These processes exemplify green chemistry by combining non-toxic DMC with renewable origin reactants, showcasing the application of similar compounds in sustainable chemical synthesis (Fiorani, Perosa, & Selva, 2018).
Solvent-Induced Structural and Magnetic Properties
The study of carbonate complexes, involving the spontaneous fixation of atmospheric CO2, highlights how solvent choice can influence the structural and magnetic properties of these complexes. This research demonstrates the potential for compounds like 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate to participate in the development of materials with specific magnetic behaviors (Wang et al., 2018).
Synthesis of Biologically Relevant Molecules
Research into the synthesis and reactions of fluorinated chromenes illustrates the versatility of chromene derivatives in synthesizing biologically active compounds. Such studies contribute to the development of methodologies for creating pharmaceuticals and other functional materials (Pimenova et al., 2003).
Chemoselective Methylation
The chemoselective methylation of functionalized anilines with dimethyl carbonate, using NaY faujasite as a catalyst, exemplifies the selective synthesis processes relevant to compounds with functionalities similar to 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate. This showcases the application in selective organic synthesis, avoiding side reactions (Selva, Tundo, & Perosa, 2003).
Synthesis of Complex Ligands and Metal Complexes
The formation of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) from chromones underscores the application of such compounds in coordination chemistry and the design of novel metal-organic frameworks or catalysts (Budzisz, Małecka, & Nawrot, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] methyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O7/c1-21-11-3-5-12(6-4-11)24-16-10-23-15-9-13(25-18(20)22-2)7-8-14(15)17(16)19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTPIDFXXNXPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5519137.png)
![6-[(2-fluorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5519142.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5519143.png)
![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5519150.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)piperidine](/img/structure/B5519156.png)
![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5519158.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5519162.png)

![3-methyl-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5519180.png)
![(3R*,4S*)-1-{5-[(diethylamino)methyl]-2-phenyl-3-furoyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5519188.png)
![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B5519195.png)
![N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519208.png)
![1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5519218.png)
